![molecular formula C21H18Cl2N4O5 B5559490 6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

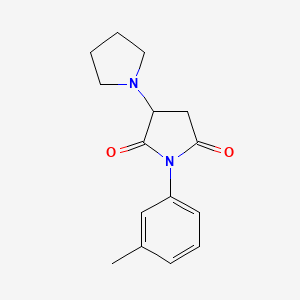

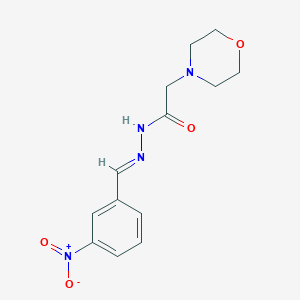

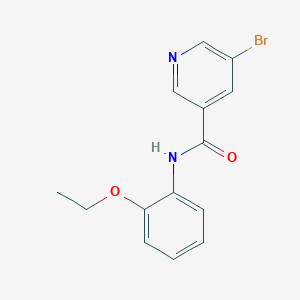

Description

Research on similar compounds focuses on the development of new synthetic methods, understanding their molecular structure, and exploring their chemical and physical properties. Compounds with complex structures including pyrazoles, benzofurans, and benzoic acid derivatives are often studied for their potential applications in various fields, excluding direct drug usage or dosage considerations.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic compounds or heterocycles. For example, one study describes the synthesis of pyrazole-carbonitriles and benzimidazole derivatives through reactions involving Schiff's bases formation, followed by reactions with carboxylic acids or cyanoacetate derivatives (Bassyouni et al., 2012). These methods demonstrate the complexity and precision required in synthesizing compounds with intricate structures.

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray crystallography. For instance, the molecular structure of certain pyrazol-propionic acid derivatives was clarified through single-crystal X-ray analysis, highlighting the importance of precise structural determination in understanding compound properties (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Compounds within this chemical family may undergo various chemical reactions, including cyclocondensation, alkylation, and others, leading to the formation of new compounds with distinct properties. For example, the synthesis of tetrahydrobenzo[b]pyrans using a carbon-based solid acid as a catalyst demonstrates the potential for efficient and atom-economic reactions (Moghaddas & Davoodnia, 2015).

Scientific Research Applications

Chemical Reactions and Derivatives

- Research has explored the reactions of certain dithiocarboxylic acids, which are structurally related to the compound , focusing on their potential in synthesizing heterocyclic compounds. These reactions could be pivotal in developing new materials or chemical intermediates with various applications (Takeshima et al., 1975).

Metal Ions Interaction

- Studies on the interaction of metal ions with organic molecules, including benzoic acid derivatives similar to the compound of interest, have significant implications in understanding metal-organic frameworks (MOFs), which are crucial for catalysis, gas storage, and separation technologies (Erre et al., 1992).

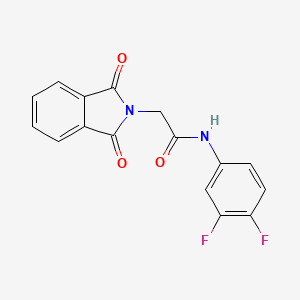

Antimicrobial and Antioxidant Properties

- Research into derivatives of benzoylcarbonohydrazonodithioic acid has shown potential antimicrobial properties, suggesting such compounds could be explored for new antibiotic or preservative agents (Szczesio et al., 2012).

Catalysis and Synthetic Applications

- The development of carbon-based solid acids as catalysts for synthesizing various organic compounds, including benzoic acid derivatives, highlights the importance of such chemicals in facilitating eco-friendly and efficient chemical reactions (Moghaddas & Davoodnia, 2015).

Anticancer Activity

- Novel fluoro-substituted compounds related to benzo[b]pyran have been investigated for their anti-lung cancer activity, indicating the potential therapeutic applications of structurally similar compounds (Hammam et al., 2005).

properties

IUPAC Name |

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18Cl2N4O5/c1-31-17-6-4-12(18(21(29)30)19(17)32-2)10-24-25-20(28)16-7-8-27(26-16)11-13-3-5-14(22)9-15(13)23/h3-10H,11H2,1-2H3,(H,25,28)(H,29,30)/b24-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMYPBNKFRREIW-YSURURNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=NNC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18Cl2N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(E)-[[1-[(2,4-dichlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559416.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559424.png)

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)